tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C13H15ClF3NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a chloromethyl group, and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.
tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: A structural isomer with the chloromethyl group in a different position on the phenyl ring.
tert-Butyl N-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
Molecular Formula |
C13H15ClF3NO2 |
---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
WVFFWJMYJRQCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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